(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a fluoro-substituted phenyl ring, and an oxolan-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and a nitrile compound under basic conditions.
Introduction of the Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where a fluoro-substituted benzene derivative reacts with the intermediate formed in the previous step.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the attachment of the oxolan-2-ylmethyl group through a nucleophilic substitution reaction, where an oxolan-2-ylmethyl halide reacts with the intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted phenyl ring or the oxolan-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluoro-substituted phenyl ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability, further contributing to its efficacy.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(4-chloro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide: Similar structure with a chloro group instead of a fluoro group.
(Z)-2-cyano-3-(4-fluoro-3-ethylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide: Similar structure with an ethyl group instead of a methyl group.
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide: Similar structure with a tetrahydrofuran group instead of an oxolan group.
Uniqueness
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-substituted phenyl ring and the oxolan-2-ylmethyl group differentiates it from other similar compounds, potentially leading to unique interactions and effects in various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-7-12(4-5-15(11)17)8-13(9-18)16(20)19-10-14-3-2-6-21-14/h4-5,7-8,14H,2-3,6,10H2,1H3,(H,19,20)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDFFWYODKEDA-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2CCCO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.